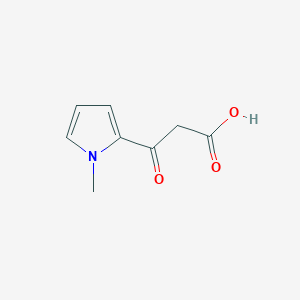
3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanoic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-(1-Methyl-1H-pyrrol-2-yl)-3-oxopropanoic acid: is a chemical compound with the empirical formula C8H9NO2 and a molecular weight of 151.16 g/mol . It features a pyrrole ring substituted with a carboxylic acid group.
Méthodes De Préparation
Synthetic Routes::
Acid-Catalyzed Cyclization:
- Information on large-scale industrial production methods for this specific compound is limited. It is primarily used in research and not as a commercial product.
Analyse Des Réactions Chimiques
Reactions::
Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of various derivatives.
Substitution: The carboxylic acid group can participate in substitution reactions.
Condensation: It may react with other compounds to form condensation products.
Oxidation: Oxidizing agents like potassium permanganate (KMnO) or chromic acid (HCrO).
Substitution: Various nucleophiles (e.g., amines, alcohols) can replace the carboxylic acid hydrogen.
Condensation: Acid-catalyzed condensation reactions.
- The major products depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
Chemistry: Used as a building block in organic synthesis.
Biology: Investigated for potential biological activities (e.g., enzyme inhibition, receptor binding).
Medicine: Research into its pharmacological properties and potential therapeutic applications.
Industry: Limited industrial applications due to its specialized nature.
Mécanisme D'action
- The exact mechanism of action remains an area of ongoing research. It likely interacts with specific molecular targets or pathways, but further studies are needed to elucidate these details.
Comparaison Avec Des Composés Similaires
Similar Compounds:
Propriétés
Formule moléculaire |
C8H9NO3 |
|---|---|
Poids moléculaire |
167.16 g/mol |
Nom IUPAC |
3-(1-methylpyrrol-2-yl)-3-oxopropanoic acid |
InChI |
InChI=1S/C8H9NO3/c1-9-4-2-3-6(9)7(10)5-8(11)12/h2-4H,5H2,1H3,(H,11,12) |
Clé InChI |
GWWBSWPLERSYRH-UHFFFAOYSA-N |
SMILES canonique |
CN1C=CC=C1C(=O)CC(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


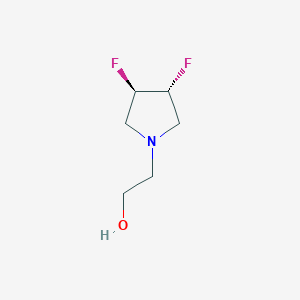
![(1R,14R)-17,18-dimethoxy-7,7-dimethyl-2,8,21-trioxapentacyclo[12.8.0.03,12.04,9.015,20]docosa-3(12),4(9),5,10,15,17,19-heptaen-13-one](/img/structure/B12858559.png)

![3-Ethyl-2-methyl-5-phenylbenzo[d]oxazol-3-ium methyl sulfate](/img/structure/B12858572.png)
![2-(Difluoromethoxy)benzo[d]oxazole-4-acetic acid](/img/structure/B12858573.png)
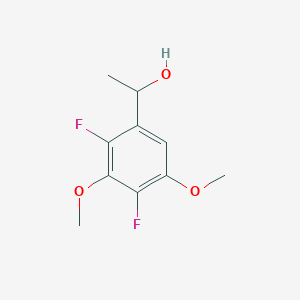
![(1R,4R)-2-Oxa-5-azabicyclo[2.2.2]octane;oxalic acid](/img/structure/B12858585.png)
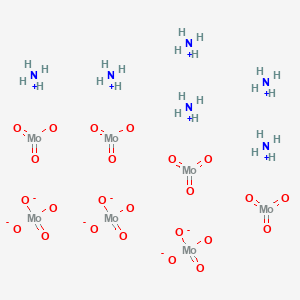


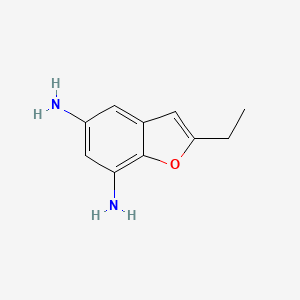

![(4'-Hydroxy-3'-methyl-[1,1'-biphenyl]-2-yl)(pyrrolidin-3-yl)methanone](/img/structure/B12858625.png)
![4-Bromo-2-cyanobenzo[d]oxazole](/img/structure/B12858628.png)
